
Application Notes and Protocols for Evaluating
Janagliflozin Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Janagliflozin

Cat. No.: B10822229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Janagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein

primarily located in the proximal renal tubules responsible for the reabsorption of the majority of

filtered glucose from the urine back into the bloodstream.[1][2] By blocking SGLT2,

Janagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose

levels.[2] This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable

therapeutic option for the management of type 2 diabetes mellitus.[3] Beyond its glucose-

lowering effects, preclinical and clinical studies suggest that Janagliflozin and other SGLT2

inhibitors may have additional cardiovascular and renal protective benefits.[4][5] These

pleiotropic effects are thought to be mediated, in part, through the modulation of cellular

signaling pathways related to inflammation and cellular stress.[4][6]

These application notes provide detailed protocols for cell-based assays to characterize the

activity of Janagliflozin, including its inhibitory effect on glucose uptake and its potential

cytotoxicity. Furthermore, methods to investigate its impact on key downstream signaling

pathways, such as AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB),

are described.
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While specific in vitro IC50 data for Janagliflozin against SGLT2 is not readily available in the

public domain, the following table summarizes the reported IC50 values for other well-

characterized SGLT2 inhibitors. This provides a comparative context for researchers evaluating

the potency of new compounds like Janagliflozin.

Compound Target IC50 (nM)
Cell
Line/System

Reference

Canagliflozin hSGLT2 2.2 - 4.2
Cell-free/CHO or

HEK293 cells
[7]

Dapagliflozin hSGLT2 1.1 CHO cells [7]

Empagliflozin hSGLT2 3.1 CHO cells [7]

Ertugliflozin hSGLT2 0.877 Not specified [7]

Sotagliflozin hSGLT2 1.8 Not specified [8]

Phlorizin hSGLT2 39 Not specified [7]

Experimental Protocols
SGLT2-Mediated Glucose Uptake Assay
This assay measures the ability of Janagliflozin to inhibit SGLT2-mediated glucose uptake in a

cell-based system using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-

yl)amino]-2-deoxy-D-glucose (2-NBDG).[4][9] Human kidney proximal tubule cells (e.g., HK-2)

or a cell line stably overexpressing human SGLT2 (e.g., HEK293-hSGLT2 or CHO-hSGLT2)

are suitable for this assay.[4][10]

Materials:

HK-2 cells (or other suitable SGLT2-expressing cell line)

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

96-well black, clear-bottom microplates

Krebs-Ringer-HEPES (KRH) buffer (with and without sodium)
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2-NBDG

Janagliflozin and other reference SGLT2 inhibitors

DMSO (cell culture grade)

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Protocol:

Cell Seeding: Seed the SGLT2-expressing cells in a 96-well black, clear-bottom plate at a

density that will result in a confluent monolayer on the day of the assay (typically 5 x 10^4

cells/well). Culture overnight at 37°C in a 5% CO2 incubator.

Compound Preparation: Prepare a stock solution of Janagliflozin in DMSO. On the day of

the assay, prepare serial dilutions of Janagliflozin in KRH buffer. The final DMSO

concentration in the assay should be ≤ 0.5%.

Cell Treatment:

Gently wash the cell monolayer twice with pre-warmed KRH buffer.

Add 100 µL of KRH buffer containing the desired concentration of Janagliflozin or vehicle

control (DMSO) to each well.

Include control wells:

Total Uptake: Vehicle only in sodium-containing KRH buffer.

Non-specific Uptake: Vehicle in sodium-free KRH buffer (to measure SGLT-independent

glucose uptake).

Positive Control: A known SGLT2 inhibitor (e.g., Canagliflozin) in sodium-containing

KRH buffer.

Pre-incubate the plate at 37°C for 15-30 minutes.
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Glucose Uptake:

To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a

final concentration of 100-200 µM.

Incubate the plate at 37°C for 30-60 minutes.

Termination and Lysis:

Terminate the uptake by aspirating the medium and washing the cells three times with 200

µL of ice-cold KRH buffer.

Add 50-100 µL of lysis buffer to each well and incubate for 10 minutes at room

temperature with gentle shaking.

Fluorescence Measurement: Measure the fluorescence of the cell lysates using a microplate

reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis:

Subtract the background fluorescence from wells with no cells.

Calculate the SGLT2-specific glucose uptake by subtracting the non-specific uptake

(sodium-free buffer) from the total uptake.

Determine the percentage inhibition of SGLT2-specific glucose uptake for each

concentration of Janagliflozin.

Plot the percentage inhibition against the logarithm of the Janagliflozin concentration and

fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of Janagliflozin on cell viability and proliferation by

measuring the metabolic activity of mitochondrial dehydrogenases.[2]

Materials:
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Selected cell line (e.g., HK-2, HepG2)

Cell culture medium

96-well clear microplates

Janagliflozin

DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate spectrophotometer (absorbance at 570 nm)

Protocol:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000

cells/well) and allow them to attach and grow overnight.

Compound Treatment:

Prepare serial dilutions of Janagliflozin in cell culture medium.

Remove the old medium from the cells and add 100 µL of medium containing different

concentrations of Janagliflozin or vehicle control.

Incubate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

MTT Addition:

After the incubation period, add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

Formazan Solubilization:
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Carefully remove the medium containing MTT.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete solubilization.[2]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank (medium and MTT only) from all readings.

Calculate the percentage of cell viability for each Janagliflozin concentration relative to

the vehicle-treated control cells.

Plot the percentage of cell viability against the logarithm of the Janagliflozin
concentration to determine the CC50 (cytotoxic concentration 50%).

Western Blot Analysis of Signaling Pathways (AMPK
and NF-κB)
This protocol describes the detection of changes in the phosphorylation status of AMPK and

key proteins in the NF-κB pathway upon treatment with Janagliflozin.

Materials:

Cell line of interest (e.g., macrophages, endothelial cells)

Cell culture medium

Janagliflozin

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p65

(Ser536), anti-p65, anti-IκBα, and a loading control like β-actin or GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Protocol:

Cell Treatment and Lysis:

Plate cells and treat with Janagliflozin at various concentrations and time points.

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody of interest overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.

Detection:

Apply ECL substrate to the membrane and detect the chemiluminescent signal using an

imaging system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the intensity of the protein of interest (or its phosphorylated form) to the loading

control and/or the total protein.

Compare the levels of protein phosphorylation between Janagliflozin-treated and control

samples.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Mechanism of SGLT2 inhibition by Janagliflozin in renal glucose reabsorption.
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Caption: Workflow for the 2-NBDG based glucose uptake assay.
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Caption: Potential downstream signaling effects of SGLT2 inhibitors on AMPK and NF-κB

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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